N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide
Description
N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide is an oxalamide-based compound designed to act as a nucleating agent (NA) for polyhydroxyalkanoates (PHAs), particularly poly(3-hydroxybutyrate) (PHB). Its molecular architecture includes a rigid oxalamide core, a cyclopropyl group at the N1 position, and a branched hydroxy-methoxy-methylpropyl group at the N2 position. These structural features enhance its miscibility with PHB melts and promote self-assembly via hydrogen bonding, enabling efficient phase separation during cooling . This compound addresses key challenges in PHB processing, such as slow crystallization rates and thermal degradation, by lowering the nucleation barrier and increasing crystallinity .
Properties
IUPAC Name |
N'-cyclopropyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(15,6-16-2)5-11-8(13)9(14)12-7-3-4-7/h7,15H,3-6H2,1-2H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKOOECFEIJLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CC1)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-3-methoxy-2-methylpropylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide core can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary or secondary amines.
Scientific Research Applications
N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs in the Oxalamide Family
Oxalamide derivatives share a common hydrogen-bonding backbone but differ in substituents, which critically influence their nucleation efficiency:
- Compound 1: Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate Features long aliphatic chains and ester terminals. Exhibits three phase transitions (59.2°C, 147.9°C, 203.4°C) during heating, attributed to hydrogen-bond weakening and structural reorganization . Limited nucleation efficiency in PHB due to high melting temperature (203°C), reducing miscibility at processing temperatures .
Compound 2 : Diethyl 4,5,10,11-tetraoxo-3,6,9,12-tetraazatetradecanedioate
- Shorter aliphatic chains and optimized terminal groups improve PHB melt miscibility.
- At 0.5 wt%, reduces PHB crystallization half-life (t₀.₅) by 40% and increases crystallinity by 25% compared to pure PHB .
- Phase-separates near PHB’s equilibrium melting temperature, enabling nucleation at industrially relevant cooling rates (~60°C/min) .
- Target Compound: N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide Cyclopropyl group enhances thermal stability, while the hydroxy-methoxy branch improves hydrogen-bonding flexibility.
Comparison with Non-Oxalamide Nucleating Agents
Key Findings :
- Miscibility & Phase Separation : Oxalamides outperform BN and cyanuric acid due to tailored molecular design, enabling homogeneous dispersion in PHB melts .
- Cooling Rate Tolerance : Oxalamides (e.g., Compound 2) maintain nucleation efficiency at 60°C/min, unlike BN or uracil, which require slower rates .
- Concentration Effects : At >0.5 wt%, Compound 2 forms needle-like aggregates, reducing surface-area-to-volume ratio and nucleation efficiency . The target compound’s branched substituents may mitigate this issue.
Thermal and Crystallization Behavior
DSC Analysis :
- Compound 1 shows dual melting peaks (59.2°C, 147.9°C) and a final melt at 203.4°C, linked to hydrogen-bond dynamics .
- Compound 2 raises PHB’s crystallization temperature (T꜀) by 15°C at 0.5 wt%, shortening t₀.₅ from 12 min (pure PHB) to 7 min .
- The target compound is expected to further elevate T꜀ due to enhanced hydrogen-bonding flexibility.
Solid-State NMR Insights :
Biological Activity
N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyclopropyl group, a hydroxymethyl moiety, and an oxalamide linkage, which are critical for its biological activity.
Research indicates that this compound exhibits its biological effects primarily through modulation of specific biochemical pathways.
Key Mechanisms:
- Inhibition of Protein Kinases: The compound has been shown to inhibit various protein kinases, which play a crucial role in cellular signaling pathways involved in proliferation and survival. This inhibition may lead to reduced tumor cell growth.
- Neuroprotective Effects: Studies suggest that this compound may exhibit neuroprotective properties, potentially benefiting conditions like neurodegeneration by protecting neuronal cells from apoptosis.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Cell Line Studies
In vitro studies using various cancer cell lines have demonstrated that this compound possesses significant cytotoxic effects. For instance:
- HeLa Cells: The compound inhibited cell proliferation with an IC50 value in the low micromolar range (approximately 0.5 µM), comparable to established chemotherapeutic agents.
Neuroprotective Studies
In models of neurodegeneration, the compound showed promise in reducing neuronal cell death induced by oxidative stress. It appears to modulate pathways associated with oxidative stress response and apoptosis.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study 1: Cancer Treatment
- Objective: To evaluate the efficacy of the compound in inhibiting tumor growth in xenograft models.
- Results: Tumor growth was significantly reduced in treated groups compared to controls, with minimal side effects observed.
-
Case Study 2: Neuroprotection
- Objective: To assess the protective effects against neuronal injury in animal models.
- Results: Treated animals exhibited improved motor function and reduced markers of neuronal damage compared to untreated controls.
Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Study Type | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|
| In Vitro Cytotoxicity | HeLa Cells | 0.5 | Significant inhibition of cell proliferation |
| Neuroprotection | Neuronal Injury Model | N/A | Reduced apoptosis and improved motor function |
| In Vivo Efficacy | Xenograft Tumor Model | N/A | Reduced tumor size with minimal side effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
